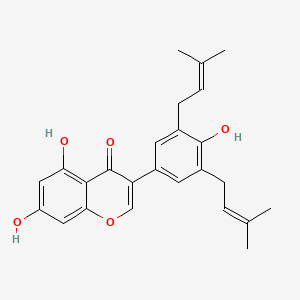

3',5'-Diprenylgenistein

Descripción general

Descripción

3’,5’-Diprenylgenistein is a prenylated isoflavone, a type of flavonoid derivative characterized by the presence of one or more prenyl groups attached to the parent nucleus of the flavonoid. This compound is known for its significant biological activities, including anti-diabetic, anti-inflammatory, and anticancer properties .

Mecanismo De Acción

Target of Action

3’,5’-Diprenylgenistein is known to inhibit protein tyrosine phosphatase 1B (PTP1B) activities . PTP1B is a key enzyme involved in the negative regulation of insulin signaling, and thus, its inhibition can enhance insulin sensitivity and glucose uptake .

Mode of Action

The compound interacts with its target, PTP1B, and inhibits its activities . This inhibition can lead to enhanced insulin sensitivity and glucose uptake, particularly in muscle cells . It’s also suggested that 3’,5’-Diprenylgenistein exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .

Biochemical Pathways

The primary biochemical pathway affected by 3’,5’-Diprenylgenistein is the insulin signaling pathway . By inhibiting PTP1B, the compound enhances insulin sensitivity and promotes glucose uptake . This can lead to improved glucose homeostasis and potentially beneficial effects in conditions like diabetes mellitus .

Pharmacokinetics

These properties can enhance the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 3’,5’-Diprenylgenistein’s action primarily involve enhanced insulin sensitivity and glucose uptake . This can lead to improved glucose homeostasis, which is particularly beneficial in conditions like diabetes mellitus .

Análisis Bioquímico

Biochemical Properties

3’,5’-Diprenylgenistein has been found to interact with various biomolecules. It has been reported to inhibit protein tyrosine phosphatase 1B (PTP1B) activities, which can reduce muscle cell viability . Additionally, it exhibits significant glucose-uptake activity in basal and insulin-stimulated L6 myotubes .

Cellular Effects

In terms of cellular effects, 3’,5’-Diprenylgenistein has been shown to influence muscle cells. It can reduce muscle cell viability and enhance glucose uptake in these cells . This suggests that 3’,5’-Diprenylgenistein may play a role in cellular metabolism and energy regulation.

Molecular Mechanism

The molecular mechanism of 3’,5’-Diprenylgenistein involves its interaction with PTP1B. By inhibiting PTP1B activities, 3’,5’-Diprenylgenistein can influence cellular processes such as glucose uptake

Metabolic Pathways

It is known to influence glucose uptake in muscle cells , suggesting it may play a role in glucose metabolism

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Diprenylgenistein typically involves the prenylation of genistein. One common method includes the use of prenyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the attachment of prenyl groups to the genistein molecule .

Industrial Production Methods: Industrial production of 3’,5’-Diprenylgenistein may involve similar synthetic routes but on a larger scale. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Análisis De Reacciones Químicas

Types of Reactions: 3’,5’-Diprenylgenistein undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Prenyl bromide in the presence of a base like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

3’,5’-Diprenylgenistein has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other bioactive compounds.

Comparación Con Compuestos Similares

3’,5’-Diprenylgenistein is unique among prenylated isoflavones due to its specific prenylation pattern, which enhances its biological activity and bioavailability. Similar compounds include:

Actividad Biológica

3',5'-Diprenylgenistein is a prenylated isoflavone, a subclass of flavonoids known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic effects, particularly in the areas of diabetes, inflammation, and cancer. Below is an overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Anti-Diabetic Effects : It enhances glucose uptake in muscle cells, which is crucial for managing diabetes. This effect is mediated through the inhibition of protein tyrosine phosphatase 1B (PTP1B), leading to improved insulin signaling pathways .

- Anti-Inflammatory Properties : The compound has shown promise in reducing inflammation, which is a significant factor in various chronic diseases.

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, although further research is needed to establish its efficacy and mechanisms.

Target Enzymes

The primary target of this compound is PTP1B, an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B activity, this compound enhances insulin sensitivity and glucose uptake in myotubes (muscle cells) and potentially other tissues .

Biochemical Pathways

The compound influences several key biochemical pathways:

- Insulin Signaling Pathway : By modulating PTP1B activity, it promotes insulin receptor signaling, leading to increased glucose transport into cells via GLUT4 translocation .

- AMPK Activation : There is evidence suggesting that this compound may activate AMP-activated protein kinase (AMPK), a critical regulator of energy homeostasis that also plays a role in glucose uptake .

| Property | Description |

|---|---|

| Molecular Formula | C25H26O5 |

| CAS Number | 104055-80-3 |

| Mechanism of Action | Inhibition of PTP1B; activation of AMPK |

| Cellular Effects | Enhanced glucose uptake; reduced muscle cell viability |

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

Propiedades

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O5/c1-14(2)5-7-16-9-18(10-17(24(16)28)8-6-15(3)4)20-13-30-22-12-19(26)11-21(27)23(22)25(20)29/h5-6,9-13,26-28H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFLPCCZHOCCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=COC3=CC(=CC(=C3C2=O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.